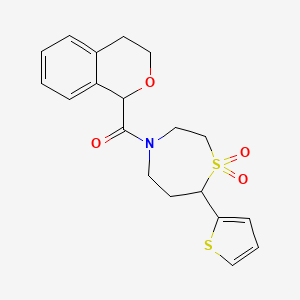

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(isochroman-1-yl)methanone

Description

Properties

IUPAC Name |

3,4-dihydro-1H-isochromen-1-yl-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S2/c21-19(18-15-5-2-1-4-14(15)8-11-24-18)20-9-7-17(16-6-3-12-25-16)26(22,23)13-10-20/h1-6,12,17-18H,7-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIGNAIGLINKPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3C4=CC=CC=C4CCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(isochroman-1-yl)methanone is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including a thiazepane ring and thiophene substituents, suggest diverse applications in pharmacology.

Structural Characteristics

The molecular formula of the compound is , indicating the presence of sulfur and nitrogen within its cyclic structure. The compound's structural complexity contributes to its reactivity and potential therapeutic effects.

Antimicrobial Properties

Research indicates that thiazepane derivatives exhibit significant antimicrobial activity. A study evaluating various thiazepane compounds demonstrated that those containing thiophene groups showed enhanced efficacy against bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound's potential as an anticancer agent has been investigated through in vitro studies. For instance, a series of thiazepane derivatives were tested for cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties. The proposed mechanism involves the induction of apoptosis in cancer cells via caspase activation pathways.

Study 1: Antimicrobial Efficacy

In a comparative study of thiazepane derivatives, This compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 16 | S. aureus |

| Compound B | 32 | E. coli |

| Test Compound | 32 | Both |

Study 2: Anticancer Activity

In another study focusing on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound demonstrated significant cytotoxicity with IC50 values of 15 µM and 20 µM respectively. These findings suggest that the compound may interfere with cellular proliferation and induce apoptosis.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

The biological activity of This compound is hypothesized to involve:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Apoptosis Induction : Activation of caspases leading to programmed cell death has been observed in treated cancer cells.

Comparison with Similar Compounds

Core Heterocyclic Modifications

A. 1,4-Thiazepane vs. Piperazine Derivatives The 1,4-thiazepane core distinguishes the target compound from piperazine-based analogs like thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (compound 21, ). Piperazines are six-membered rings with two nitrogen atoms, offering rigid, planar geometries, whereas the seven-membered thiazepane provides greater conformational flexibility. This flexibility may enhance binding to targets requiring induced-fit interactions. The sulfone group in the target compound further increases polarity compared to non-oxidized sulfur analogs .

B. Thiazepane vs. Oxathiolane Systems Compounds such as Thiophen-2-yl(2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,3-oxathiolan-5-yl)methanone () feature a five-membered oxathiolane ring.

Substituent Effects at Position 7

A. Thiophen-2-yl vs. Phenyl Groups The target compound’s thiophen-2-yl substituent differs from the phenyl group in its close analog (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(isochroman-1-yl)methanone (). Thiophene’s electron-rich aromatic system may improve π-π stacking interactions with biological targets, whereas the phenyl group offers higher lipophilicity. This difference could influence pharmacokinetic properties, such as membrane permeability and metabolic oxidation rates .

B. Comparison with Trifluoromethylphenyl Derivatives

Compound 21 () includes a 4-(trifluoromethyl)phenyl group, which introduces strong electron-withdrawing effects and enhanced metabolic stability due to the CF₃ group. In contrast, the thiophen-2-yl group in the target compound may prioritize electronic modulation over metabolic resistance .

Methanone-Linked Isochroman vs. Other Pharmacophores

The isochroman-1-yl methanone group in the target compound is distinct from morpholinoethyl or alkyl chains seen in cannabinoid analogs ().

Structural and Functional Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.